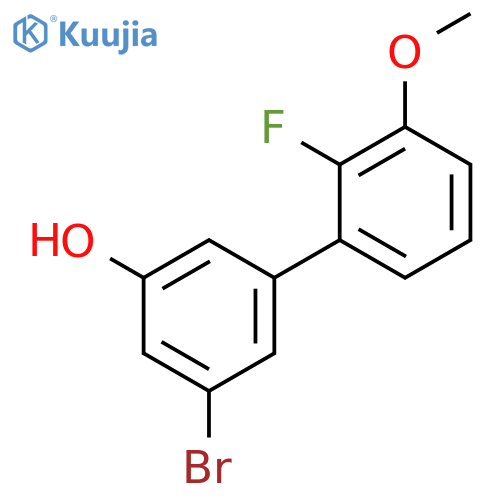

Cas no 1261976-25-3 (3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol)

1261976-25-3 structure

商品名:3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol

CAS番号:1261976-25-3

MF:C13H10BrFO2

メガワット:297.119706630707

MDL:MFCD18316087

CID:2767086

PubChem ID:53221810

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 1261976-25-3

- 5-Bromo-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol

- DTXSID00686409

- MFCD18316087

- 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95%

- 3-BROMO-5-(2-FLUORO-3-METHOXYPHENYL)PHENOL

- 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol

-

- MDL: MFCD18316087

- インチ: InChI=1S/C13H10BrFO2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3

- InChIKey: ZAJZAUMKYUGKFW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 295.98482Da

- どういたいしつりょう: 295.98482Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322293-5 g |

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95%; . |

1261976-25-3 | 95% | 5g |

€1159.00 | 2023-06-21 | |

| abcr | AB322293-5g |

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95%; . |

1261976-25-3 | 95% | 5g |

€1159.00 | 2025-02-21 |

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1261976-25-3 (3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261976-25-3)

清らかである:99%

はかる:5g

価格 ($):687.0